molecular formula C10H11N3OS3 B2914210 N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide CAS No. 393572-16-2

N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2914210
CAS RN: 393572-16-2
M. Wt: 285.4
InChI Key: QIOWMNYSQJTKPJ-UHFFFAOYSA-N
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Description

Thiophene-2-carboxamide is a compound that contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The carboxamide group is attached to the 2-position of the thiophene ring . The specific compound you’re asking about seems to have additional groups attached to it, but without more specific information, it’s difficult to provide a detailed description.


Molecular Structure Analysis

The molecular structure of a compound like “N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide” would likely involve a thiophene ring with a carboxamide group at the 2-position. Additional groups would be attached based on the specific structure of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide” would depend on its specific structure. Thiophene-2-carboxamides generally are solid at room temperature .

Scientific Research Applications

Antibacterial Applications

Thiadiazole derivatives, such as the compound , have shown promising antibacterial efficacy against extended-spectrum β-lactamase producing strains of Escherichia coli . This suggests potential applications in the development of novel antimicrobials to treat life-threatening infections caused by these bacteria .

Antioxidant Activity

Thiadiazole-triazole analogs hybridized with thiophene have demonstrated antioxidant properties . Specifically, certain hybrids showed strong inhibition in DPPH radical scavenging assays, suggesting potential applications in the development of antioxidant therapies .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that the compound could have potential applications in these fields .

Organic Semiconductors

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . This suggests that the compound could be used in the development of new semiconductor materials .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives have been used in the fabrication of organic field-effect transistors (OFETs) . This suggests potential applications in the electronics industry .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives have also been used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests potential applications in the development of new display technologies .

Safety and Hazards

The safety and hazards of a specific compound would depend on its structure and properties. For example, some thiophene-2-carboxamides may be toxic if swallowed .

Future Directions

Thiophene-2-carboxamides and their derivatives are an active area of research due to their potential biological activities. Future research may involve the design and synthesis of new derivatives, as well as the investigation of their biological activities .

properties

IUPAC Name

N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS3/c1-2-5-16-10-13-12-9(17-10)11-8(14)7-4-3-6-15-7/h3-4,6H,2,5H2,1H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOWMNYSQJTKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

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